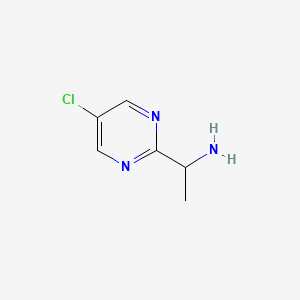

1-(5-Chloropyrimidin-2-YL)ethan-1-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govderpharmachemica.com This prevalence is attributed to the pyrimidine ring's ability to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-stacking. humanjournals.com Consequently, pyrimidine derivatives have been successfully developed as therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. gsconlinepress.com

Beyond their medicinal applications, pyrimidine scaffolds are fundamental building blocks in the synthesis of a diverse array of organic molecules. Their chemical reactivity allows for a wide range of transformations, making them key intermediates in the construction of complex molecular architectures. gsconlinepress.com The nitrogen atoms in the pyrimidine ring can be readily protonated or alkylated, and the carbon atoms can be functionalized through various substitution reactions, providing chemists with a versatile toolkit for molecular design.

Overview of Chloro-Substituted Pyrimidines as Versatile Intermediates

The introduction of a chloro-substituent onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. The chlorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide variety of functional groups. nih.govmdpi.com This reactivity is crucial for the construction of libraries of compounds for drug discovery screening and for the synthesis of complex target molecules.

The position of the chloro-substituent on the pyrimidine ring can significantly influence its reactivity. For instance, chlorine atoms at the 2-, 4-, and 6-positions are generally more susceptible to nucleophilic displacement due to the electron-withdrawing nature of the ring nitrogen atoms. mdpi.com This predictable reactivity allows for selective and controlled functionalization of the pyrimidine core. The presence of a chlorine atom can also modulate the electronic properties of the pyrimidine ring, influencing its biological activity. humanjournals.com

Importance of Chiral Amine Moieties in Organic Synthesis

Chirality is a fundamental property of many biologically active molecules, and the precise three-dimensional arrangement of atoms is often critical for their function. Chiral amines are a particularly important class of compounds in organic synthesis, as they are key components of a vast number of pharmaceuticals and natural products. ed.ac.uk The amine group provides a site for further chemical modification and can also play a crucial role in binding to biological targets.

The asymmetric synthesis of chiral amines is a major focus of modern organic chemistry. ed.ac.uk The development of catalytic methods for the enantioselective synthesis of amines has been instrumental in providing access to single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. Chiral amines serve not only as final products but also as valuable chiral auxiliaries and catalysts in a variety of asymmetric transformations.

Research Context of 1-(5-Chloropyrimidin-2-YL)ethan-1-amine within Pyrimidine Chemistry

The compound this compound, with CAS number 944902-32-3 for the racemate and 1256810-52-2 for the (1S)-enantiomer, represents a convergence of the key chemical features discussed above. It incorporates a chloro-substituted pyrimidine ring, making it a valuable intermediate for nucleophilic substitution reactions. Furthermore, it possesses a chiral ethylamine (B1201723) moiety at the 2-position, introducing a stereocenter that is often crucial for biological activity.

This specific combination of a reactive halogenated heterocycle and a chiral amine makes this compound a highly sought-after building block in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme, and the substituents on this core are crucial for achieving potency and selectivity. The 2-amino group of this compound can form key hydrogen bond interactions within the kinase hinge region, while the chloro-substituent at the 5-position provides a handle for introducing further diversity to target other regions of the ATP-binding pocket.

The chirality of the ethylamine side chain can also play a significant role in optimizing the binding affinity and selectivity of kinase inhibitors. The specific stereochemistry can influence the orientation of the molecule within the binding site, leading to more favorable interactions with the target protein. As such, the availability of both the racemic and enantiomerically pure forms of this compound is of great value to medicinal chemists.

Below are tables detailing the basic chemical information for this compound and a summary of its role as a pharmaceutical intermediate.

| Property | Value |

| Chemical Name | This compound |

| CAS Number (Racemate) | 944902-32-3 google.com |

| CAS Number ((1S)-enantiomer) | 1256810-52-2 |

| Molecular Formula | C6H8ClN3 google.com |

| Molecular Weight | 157.60 g/mol google.com |

| Application Area | Role of this compound | Example Target Class |

| Medicinal Chemistry | Key building block for the synthesis of bioactive molecules. | Kinase Inhibitors (e.g., for oncology) nih.govnih.gov |

| Drug Discovery | Intermediate in the preparation of compound libraries for screening. | Various therapeutic targets |

| Organic Synthesis | Versatile synthon for introducing a functionalized pyrimidine moiety. | Complex heterocyclic systems |

Structure

2D Structure

3D Structure

Properties

CAS No. |

944902-32-3 |

|---|---|

Molecular Formula |

C6H8ClN3 |

Molecular Weight |

157.60 g/mol |

IUPAC Name |

1-(5-chloropyrimidin-2-yl)ethanamine |

InChI |

InChI=1S/C6H8ClN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3 |

InChI Key |

RIVDKPXWXNEIHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=N1)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 5 Chloropyrimidin 2 Yl Ethan 1 Amine

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic characteristic significantly influences its reactivity, rendering it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) is a hallmark reaction for many aromatic compounds, but it is generally difficult on pyrimidine rings. wikipedia.org The electronegative nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. wikipedia.orglibretexts.org Compared to benzene, π-deficient heterocycles like pyrimidine exhibit low reactivity towards electrophiles. This deactivation is further intensified in 1-(5-chloropyrimidin-2-yl)ethan-1-amine by the presence of an electron-withdrawing chlorine atom at the C-5 position.

Should a reaction with a powerful electrophile occur, the substitution would be directed to the C-5 position, which is the most electron-rich carbon in the pyrimidine nucleus. However, in this specific molecule, the C-5 position is already occupied by a chlorine atom. Therefore, electrophilic substitution at other ring positions (C-4 or C-6) is highly unfavorable without the presence of strong electron-donating or activating groups on the ring. wikipedia.org

| Ring Position | Electronic Nature | Predicted Reactivity Towards SEAr | Rationale |

|---|---|---|---|

| C-2 | Electron-deficient | Very Low | Adjacent to two ring nitrogens; substituted with the amine moiety. |

| C-4 | Electron-deficient | Very Low | Ortho to one nitrogen and para to the other; significantly deactivated. |

| C-5 | Most electron-rich carbon | Blocked | Position is substituted with a chlorine atom. |

| C-6 | Electron-deficient | Very Low | Ortho to one nitrogen and para to the other; significantly deactivated. |

Nucleophilic Aromatic Substitution at Other Ring Positions

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. nih.gov The positions most activated for SNAr on a pyrimidine ring are C-2, C-4, and C-6, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the ring nitrogen atoms. stackexchange.com

In the case of this compound, the chlorine atom is at the C-5 position. Halogens at C-5 are known to be significantly less reactive in SNAr reactions compared to those at C-2, C-4, or C-6. This is because the stabilizing influence of the ring nitrogens on the anionic intermediate is much weaker for attack at C-5. Consequently, displacing the C-5 chlorine via a direct SNAr mechanism requires harsh reaction conditions or the presence of highly activating groups elsewhere on the ring.

While the C-5 chloro group is relatively inert, functionalization at other positions could potentially be achieved if they were substituted with a better leaving group. For instance, if a leaving group were present at the C-4 or C-6 position, it would be readily displaced by a wide range of nucleophiles. The typical reactivity order for leaving groups in SNAr reactions is F > Cl ≈ Br > I, a phenomenon known as the "element effect," which is characteristic of a mechanism where the rate-determining step is the initial nucleophilic attack. nih.govrsc.org

Regioselective Functionalization Studies

Regioselective functionalization allows for the specific modification of one position on a molecule in the presence of other potentially reactive sites. acs.orgnih.govnih.gov For this compound, regioselectivity is primarily concerned with the differential reactivity of the C-5 chloro group, the C-H bonds at C-4 and C-6, and the amine side chain.

Studies on related pyrimidine systems have demonstrated that regioselectivity can be controlled by the choice of reagents and reaction conditions. For example, in pyrimidines containing different leaving groups, the most activated position will react preferentially. Research on 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylates has shown an "inverse of reactivity," where the site of nucleophilic attack (either C-2 or C-5) can be switched based on whether the carboxylate at C-4 is esterified or present as a carboxylic acid. This highlights the profound electronic influence that substituents can exert on the regiochemical outcome of a reaction.

Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. While the amine group on the side chain could potentially direct metalation to the C-6 position of the pyrimidine ring, this is often complex in such electron-poor systems. More commonly, regioselectivity is achieved by exploiting the inherent reactivity differences, as seen in the preferential substitution at C-4 over C-2 in many 2,4-dichloropyrimidine (B19661) systems. stackexchange.com

| Substrate Type | Reaction | Position of Functionalization | Controlling Factor |

|---|---|---|---|

| 2,4-Dichloropyrimidine | SNAr with Amines | C-4 (preferentially) | Higher LUMO coefficient and greater stabilization of the Meisenheimer intermediate. stackexchange.com |

| 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate | SNAr with Amines | C-5 | The ester group at C-4 directs attack to the C-5 position. |

| 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | SNAr with Amines | C-2 | The carboxylic acid group at C-4 directs attack to the C-2 position. |

Reactivity of the Ethane-1-amine Moiety

The ethane-1-amine group attached at the C-2 position is a primary aliphatic amine. Its chemistry is dominated by the lone pair of electrons on the nitrogen atom, which makes it both basic and highly nucleophilic. uomustansiriyah.edu.iq

Nucleophilic Reactivity of the Amine Group

The primary amine function is a potent nucleophile capable of reacting with a wide array of electrophiles. uomustansiriyah.edu.iqmasterorganicchemistry.comresearchgate.net The lone pair on the nitrogen readily attacks electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. Common reactions include:

N-Alkylation: Reaction with alkyl halides to form secondary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides to produce stable amide derivatives.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

The nucleophilicity of this amine is expected to be comparable to that of other primary aliphatic amines and is significantly greater than that of aromatic amines where the lone pair is delocalized into the aromatic system. libretexts.orgpressbooks.pub

| Electrophile | Reagent Class | Product Type |

|---|---|---|

| Alkyl Halide (R-X) | Alkylation | Secondary Amine |

| Acyl Chloride (R-COCl) | Acylation | Amide |

| Acid Anhydride ((RCO)₂O) | Acylation | Amide |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonylation | Sulfonamide |

| Isocyanate (R-N=C=O) | Addition | Urea derivative |

Condensation Reactions with Carbonyl Compounds

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govyoutube.comlatech.edu The reaction is typically acid-catalyzed and proceeds through a two-step mechanism:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine or hemiaminal.

Dehydration: The carbinolamine is protonated, and a molecule of water is eliminated to form the carbon-nitrogen double bond of the imine. youtube.com

This reaction is reversible, and the formation of the imine is often driven to completion by the removal of water from the reaction mixture. chempedia.info The resulting imines can be valuable synthetic intermediates, for example, they can be reduced to form secondary amines.

| Carbonyl Compound | Product | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-(1-(5-chloropyrimidin-2-yl)ethyl) -1-phenylmethanimine | Weak acid catalyst (e.g., acetic acid), removal of water. youtube.com |

| Acetone | N-(1-(5-chloropyrimidin-2-yl)ethyl) propan-2-imine | Weak acid catalyst, removal of water. |

| Cyclohexanone | N-(1-(5-chloropyrimidin-2-yl)ethyl) cyclohexan-1-imine | Weak acid catalyst, removal of water. |

Oxidation Pathways of the Amine Functionality

The primary amine functionality of this compound is a potential site for oxidative transformations. While direct experimental studies on the oxidation of this specific compound are not extensively documented, the oxidation of primary amines and the pyrimidine ring are well-established areas of organic chemistry. The oxidation of primary amines can lead to a variety of products, including imines, oximes, nitriles, or ketones, depending on the oxidant and reaction conditions. For instance, the oxidation of primary amines to ketones has been reported using various reagents. rsc.org

Furthermore, the nitrogen atoms of the pyrimidine ring can undergo N-oxidation. The oxidation of pyrimidine nucleosides and nucleotides by reagents like osmium tetroxide has been studied. dergipark.org.tr The peroxytrifluoroacetic acid oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) has been shown to yield both the mono-N-oxide and the 1,3-di-N-oxide. researchgate.net It is plausible that under specific oxidative conditions, the pyrimidine nitrogen atoms of this compound could be oxidized to their corresponding N-oxides. nih.govcymitquimica.com The presence of the amino group might influence the regioselectivity of N-oxidation. rsc.org

The electrochemical oxidation of related 2-pyrimidinethiols has been shown to afford the corresponding disulfides in excellent yields, suggesting that electrochemical methods could also be a viable approach for the oxidation of the amine functionality, potentially leading to dimerization or other coupled products. nih.gov

Intermolecular Coupling Reactions Involving this compound

The presence of a chloro substituent on the electron-deficient pyrimidine ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Similarly, the Suzuki coupling reaction, which couples an organoboron compound with a halide, is a widely used method for C-C bond formation. Arylation of halogenated pyrimidines via Suzuki coupling has been demonstrated to be an effective method for synthesizing phenylpyrimidines, with chloropyrimidines being preferable substrates over other halopyrimidines. mdpi.comnih.gov The coupling of this compound with various aryl boronic acids would be expected to proceed in the presence of a palladium catalyst and a suitable base. The general conditions for such reactions are well-established. mdpi.comnih.gov

Below is a representative table of conditions for Buchwald-Hartwig amination of a related chloropyrimidine, which could be adapted for this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 75-95 |

| Pd₂(dba)₃ | RuPhos | NaOtBu | Dioxane | 100 | 80-98 |

| [Pd(cinnamyl)Cl]₂ | BippyPhos | Cs₂CO₃ | Toluene | 80 | High |

This table is illustrative and based on typical conditions for Buchwald-Hartwig amination of aryl chlorides. nih.govrsc.orgbeilstein-journals.org

Intramolecular Cyclization and Rearrangement Studies

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic pyrimidine ring, makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. A common transformation for 2-aminoalkylpyridines and pyrimidines is their cyclization to form imidazo-fused heterocycles. For instance, the reaction of 2-aminopyrimidines with α-haloketones is a well-established method for the synthesis of imidazo[1,2-a]pyrimidines. dergipark.org.trnih.govresearchgate.net

In the case of this compound, acylation of the primary amine followed by intramolecular cyclization could lead to the formation of pyrimido[1,2-a]imidazole derivatives. nih.gov The reaction would likely proceed through nucleophilic attack of the pyrimidine ring nitrogen onto an activated carbonyl group attached to the ethanamine side chain. The synthesis of pyrimido[1,2-a]benzimidazoles from 2-aminobenzimidazole (B67599) and β-keto esters demonstrates the feasibility of such cyclocondensation reactions. nih.govmdpi.com

A plausible reaction pathway for the intramolecular cyclization of an N-acylated derivative of this compound is depicted below:

N-Acylation: The primary amine is first acylated with a suitable reagent (e.g., an acid chloride or anhydride) to introduce a carbonyl group.

Intramolecular Nucleophilic Attack: The endocyclic nitrogen of the pyrimidine ring acts as a nucleophile, attacking the carbonyl carbon of the acyl group.

Dehydration: Subsequent dehydration leads to the formation of the aromatic fused ring system.

Rearrangement reactions of the pyrimidine ring itself are also known, such as the pyrimidine-to-pyridine ring transformation, which can be induced by nucleophiles. wur.nl While not directly involving the ethanamine side chain in the initial step, such rearrangements could be a possibility under specific reaction conditions.

Role of Halogen Substituent in Reactivity and Selectivity

The chlorine atom at the 5-position of the pyrimidine ring plays a crucial role in the reactivity and selectivity of this compound. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The electron-withdrawing inductive effect of the chlorine atom further deactivates the ring towards electrophilic attack but significantly activates it towards nucleophilic aromatic substitution (SNAr). nih.govrsc.org

In SNAr reactions, the rate-determining step is typically the formation of a Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. The chlorine atom at the 5-position, while primarily exerting an inductive effect, can help stabilize this intermediate. The positions most activated towards nucleophilic attack on the pyrimidine ring are C2, C4, and C6. In this molecule, the C2 position is already substituted. The chloro group at C5 will influence the reactivity at the other positions. While nucleophilic substitution of the chlorine at C5 itself is possible, it is generally less facile than at the C2, C4, or C6 positions in other pyrimidines. researchgate.net

Reaction Mechanism Elucidation for Key Transformations

The key transformations of this compound, such as nucleophilic aromatic substitution and intramolecular cyclization, can be understood through established reaction mechanisms.

The mechanism of nucleophilic aromatic substitution (SNAr) on the chloropyrimidine ring involves a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the ring nitrogen atoms. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the energetics of this pathway, including the stability of the Meisenheimer intermediate and the transition states involved. nih.govmdpi.comnih.gov

The mechanism for the formation of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and α-haloketones, a reaction analogous to potential intramolecular cyclizations of derivatized this compound, is believed to proceed via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization of the resulting intermediate. An alternative pathway involves the initial attack of a ring nitrogen on the α-haloketone. The exact mechanism can depend on the specific reactants and conditions. nih.gov

Derivatization and Analog Synthesis of 1 5 Chloropyrimidin 2 Yl Ethan 1 Amine

Functionalization of the Pyrimidine (B1678525) Ring

The pyrimidine core of 1-(5-chloropyrimidin-2-yl)ethan-1-amine is a key area for synthetic elaboration. The chlorine substituent at the 5-position, along with the hydrogen atoms at the 4- and 6-positions, serve as handles for a variety of chemical transformations.

Modifications at the 5-Position (e.g., Halogen Exchange, Carbon-Carbon Coupling)

The chloro group at the 5-position is a prime site for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. While direct halogen exchange (e.g., fluorination or iodination) can be challenging on electron-rich pyrimidine systems, modern catalytic methods offer viable routes.

More commonly, the 5-chloro substituent is utilized in carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for introducing a wide range of aryl and heteroaryl groups. mdpi.comnih.govresearchgate.net For instance, the reaction of a 5-chloropyrimidine (B107214) derivative with various arylboronic acids in the presence of a palladium catalyst and a suitable base can yield a diverse library of 5-arylpyrimidine analogs. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving optimal yields and can be tailored to the specific substrates. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Chloropyrimidines

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

| Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Arylpyrimidine | mdpi.com |

| Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 6-Arylpyrimidine | nih.gov |

Another important reaction is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction can be employed to introduce various primary and secondary amines at the 5-position, thereby expanding the chemical diversity of the synthesized analogs. wikipedia.org

Functionalization at Other Ring Positions (e.g., 4- and 6-positions)

The 4- and 6-positions of the pyrimidine ring, while less activated than the 5-position bearing the chloro group, can also be functionalized. Methods such as direct C-H activation or lithiation followed by quenching with an electrophile can be employed, although these often require specific directing groups or harsh conditions.

In related pyrimidine systems, nucleophilic substitution of chloro groups at the 4- and 6-positions is a common strategy for introducing new functionalities. mdpi.com While the parent compound lacks leaving groups at these positions, precursors with chloro or other suitable leaving groups at the 4- and 6-positions could be synthesized and subsequently reacted with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a wide array of derivatives. mdpi.com

Modifications of the Ethane-1-amine Side Chain

The ethane-1-amine side chain offers a readily accessible point for modification, allowing for the introduction of diverse functional groups that can influence the compound's polarity, size, and hydrogen bonding capabilities.

Amidation and Sulfonylation

The primary amine of the ethane-1-amine moiety can be readily acylated to form amides or sulfonated to form sulfonamides. nih.govresearchgate.net Amidation can be achieved by reacting the amine with a variety of carboxylic acids, acid chlorides, or acid anhydrides under standard coupling conditions. nih.govsphinxsai.com This allows for the introduction of a wide range of alkyl, aryl, and heterocyclic groups.

Table 2: General Conditions for Amide and Sulfonamide Synthesis

| Reaction | Reagents | General Conditions | Product |

| Amidation | Carboxylic Acid, Coupling Agent (e.g., HATU, EDCI) | Base (e.g., DIPEA), Solvent (e.g., DMF, DCM) | Amide |

| Amidation | Acid Chloride | Base (e.g., Triethylamine, Pyridine) | Solvent (e.g., DCM, THF) |

| Sulfonylation | Sulfonyl Chloride | Base (e.g., Triethylamine, Pyridine) | Solvent (e.g., DCM, THF) |

Similarly, sulfonylation is typically performed by reacting the amine with a sulfonyl chloride in the presence of a base. researchgate.netijarsct.co.in This reaction introduces a sulfonamide linkage, which is a well-known bioisostere for the amide bond and can significantly alter the compound's properties. nih.gov

Formation of Imines and Schiff Bases

The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water. The formation of an imine introduces a C=N double bond, which can be further reduced to a secondary amine, providing another avenue for structural diversification.

Elaboration of the Ethyl Group

Further modifications can be made to the ethyl group of the side chain. For instance, reactions involving the carbon atom alpha to the amine could be explored, although this may require protection of the amine and activation of the alpha-carbon. More complex side chains can be introduced by starting from different building blocks during the initial synthesis of the core molecule, rather than by direct modification of the existing ethyl group.

Synthesis of Fused Pyrimidine Systems Incorporating the this compound Scaffold

The structure of this compound, featuring a 1,3-arrangement of nitrogen atoms and a reactive aminoethyl side chain, is a prime candidate for cyclocondensation reactions to form fused bicyclic and polycyclic heterocycles. Such reactions typically involve the reaction of the pyrimidine core with bifunctional electrophiles, leading to the formation of a new ring fused to the pyrimidine. While direct literature on the cyclization reactions of this specific amine is limited, the reactivity of analogous 2-aminopyrimidine (B69317) systems provides a strong basis for predicting its synthetic utility.

One of the most common strategies for forming fused pyrimidine systems is the reaction of a 2-aminopyrimidine derivative with a 1,3-dielectrophile, such as a β-dicarbonyl compound or its equivalent. This reaction typically proceeds through an initial condensation, followed by cyclization and dehydration to afford a pyridopyrimidine core. For instance, the condensation of 2-aminopyrimidines with α,β-unsaturated ketones is a well-established method for synthesizing pyrido[2,3-d]pyrimidine (B1209978) derivatives. longdom.org The amino group of the this compound scaffold could react with the carbonyl group of an α,β-unsaturated ketone, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic fused system.

Another important class of fused pyrimidines are the pyrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities. acs.org The synthesis of these systems often involves the condensation of 3-aminopyrazole (B16455) derivatives with various carbonyl compounds. nih.gov Alternatively, starting from a pyrimidine precursor, a fused pyrazole (B372694) ring can be constructed.

Imidazo[1,2-a]pyrimidines represent another key fused heterocyclic system with significant therapeutic interest. nih.govmdpi.com The classical Chichibabin reaction, involving the condensation of a 2-aminopyrimidine with an α-haloketone, is a primary route to this scaffold. mdpi.com The this compound could potentially undergo such a reaction, where the endocyclic nitrogen atom of the pyrimidine ring acts as a nucleophile to displace the halide, followed by cyclization with the exocyclic amine.

Furthermore, triazolo[4,3-a]pyrimidines can be synthesized from pyrimidine precursors. One common method involves the use of a 2-hydrazinylpyrimidine intermediate which can be cyclized with various one-carbon electrophiles. acs.org While this would require conversion of the amino group in this compound to a hydrazine, it represents a viable synthetic pathway to this class of fused heterocycles.

The table below summarizes potential cyclocondensation reactions for creating fused systems from the this compound scaffold, based on established methodologies for related compounds.

| Fused System | Reagent Class | General Reaction |

| Pyrido[2,3-d]pyrimidine | α,β-Unsaturated Ketones/Aldehydes | Condensation followed by intramolecular cyclization and oxidation |

| Imidazo[1,2-a]pyrimidine | α-Haloketones | Nucleophilic substitution followed by cyclization (Chichibabin reaction) |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | 1,3-Diketones / β-Ketoesters | Condensation and cyclization with a pre-functionalized pyrimidine |

| Triazolo[4,3-a]pyrimidine | One-carbon electrophiles (after conversion to hydrazinylpyrimidine) | Cyclization of a 2-hydrazinylpyrimidine intermediate |

These synthetic strategies highlight the potential of this compound as a precursor for a wide range of fused heterocyclic compounds, which are of significant interest in drug discovery.

Generation of Libraries of Pyrimidine-Based Heterocycles for Chemical Space Exploration

The exploration of chemical space is a cornerstone of modern drug discovery, and the generation of compound libraries based on "privileged scaffolds" is a highly effective strategy. rsc.org The pyrimidine core is considered a privileged structure due to its prevalence in biologically active compounds and approved drugs. nih.govnih.gov The this compound scaffold is well-suited for the construction of such libraries through diversity-oriented synthesis (DOS) and combinatorial chemistry.

The key to library synthesis is the presence of multiple reactive handles on the core scaffold that can be modified with a variety of building blocks. In this compound, the primary amine and the chloro group at the 5-position serve as orthogonal synthetic vectors. The amino group can be readily acylated, alkylated, or used in reductive amination reactions with a diverse set of aldehydes and ketones. The chlorine atom, while less reactive than those at the 2 or 4 positions of the pyrimidine ring, can participate in nucleophilic aromatic substitution (SNAr) reactions or, more commonly, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to introduce a wide range of substituents.

DNA-encoded library technology (DELT) is a powerful platform for the rapid generation and screening of vast numbers of compounds. nih.gov Pyrimidine scaffolds are ideal for DELT due to their modular nature. nih.gov A synthetic approach using the this compound scaffold could involve an initial reaction at the amino group, followed by a diversification step at the 5-position using cross-coupling chemistry, with each step being encoded by a unique DNA tag.

The liquid-phase combinatorial synthesis of pyrazolo[1,5-a]pyrimidine libraries has been successfully demonstrated, showcasing the utility of pyrimidine-based scaffolds in generating large numbers of diverse molecules. acs.orgacs.org In these syntheses, libraries are built upon a core structure, and diversification is achieved by varying the substituents at different positions of the heterocyclic system. acs.orgacs.org This approach allows for the systematic exploration of structure-activity relationships (SAR).

The table below outlines a potential strategy for generating a diverse chemical library based on the this compound scaffold.

| Scaffold Position | Reaction Type | Building Block Diversity |

| C2-ethan-1-amine | Amide coupling, Reductive amination, Sulfonylation | Diverse carboxylic acids, aldehydes, sulfonyl chlorides |

| C5-chloro | Suzuki coupling, Buchwald-Hartwig amination, Sonogashira coupling | Diverse boronic acids, amines, terminal alkynes |

| Pyrimidine Ring | Cyclocondensation (as described in 4.3) | Diverse 1,3-dielectrophiles |

By employing these combinatorial and diversity-oriented synthesis strategies, large libraries of novel compounds can be generated from the this compound scaffold. The screening of these libraries against various biological targets can lead to the identification of new hit compounds and accelerate the drug discovery process.

Theoretical and Computational Chemistry Studies on 1 5 Chloropyrimidin 2 Yl Ethan 1 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. nih.gov These methods allow for the detailed investigation of electronic structure, conformational preferences, and the prediction of spectroscopic data.

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule is key to understanding its reactivity and chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of a molecule. researchgate.net A smaller HOMO-LUMO energy gap is indicative of higher chemical reactivity. nih.govnih.gov

For 1-(5-Chloropyrimidin-2-YL)ethan-1-amine, the HOMO is expected to be localized on the electron-rich regions, such as the amino group and the pyrimidine (B1678525) ring, while the LUMO would likely be distributed over the electron-deficient sites. The charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify nucleophilic and electrophilic regions of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Conformational Analysis and Stability

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis involves identifying the most stable geometric arrangements (conformers) of a molecule by calculating their relative energies. For this compound, rotation around the single bond connecting the ethylamine (B1201723) side chain to the pyrimidine ring will lead to different conformers. Computational methods can predict the most stable conformer by locating the global minimum on the potential energy surface.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| Staggered 1 | 60° | 0.0 |

| Eclipsed 1 | 120° | 3.5 |

| Staggered 2 | 180° | 0.2 |

| Eclipsed 2 | 0° | 3.8 |

Note: The data in this table is for illustrative purposes to demonstrate the concept of conformational analysis.

Spectroscopic Property Predictions (e.g., NMR, IR)

Computational methods are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can aid in the structural elucidation and characterization of newly synthesized compounds. researchgate.netresearchgate.net

For this compound, DFT calculations can predict the chemical shifts of the protons and carbons in the molecule. The calculated IR spectrum would show characteristic peaks for the N-H stretching of the amine group, C-H stretching of the alkyl and aromatic parts, C=N stretching of the pyrimidine ring, and the C-Cl stretching vibration. Comparing these predicted spectra with experimental data can confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature |

| ¹H NMR | Chemical shifts for pyrimidine and ethylamine protons |

| ¹³C NMR | Chemical shifts for pyrimidine and ethylamine carbons |

| IR | N-H stretch (~3300-3500 cm⁻¹), C-H stretch (~2850-3100 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹) |

Note: The spectral regions are typical for the respective functional groups.

Reaction Mechanism Predictions and Validation

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. nih.govrsc.org

Transition State Characterization

The transition state is a critical point on the reaction pathway that determines the rate of a chemical reaction. Computational methods can be used to locate and characterize the geometry and energy of transition states. For reactions involving this compound, such as nucleophilic substitution at the pyrimidine ring or reactions involving the amino group, identifying the transition state structure is key to understanding the reaction kinetics.

Reaction Pathway Elucidation

By mapping the potential energy surface, computational studies can elucidate the entire reaction pathway, connecting reactants, transition states, intermediates, and products. researchgate.netmdpi.com This allows for a detailed understanding of the step-by-step mechanism of a reaction. For instance, the mechanism of a substitution reaction on the chloropyrimidine ring could be investigated to determine whether it proceeds through an addition-elimination or an elimination-addition pathway.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The non-covalent interactions of this compound and its analogs, particularly hydrogen bonding and π-π stacking, are crucial in understanding their solid-state structures and behavior in biological systems. The pyrimidine ring, with its nitrogen atoms, and the primary amine of the ethanamine substituent are key sites for these interactions.

Hydrogen Bonding: The amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as acceptors. In the solid state, molecules related to this compound, such as silylated 2-aminopyrimidines, consistently form intermolecular N–H···N hydrogen bonds. mdpi.com These interactions often involve the Si-bound amino groups and the non-Si-capping pyrimidine nitrogen atoms, leading to the formation of highly linked networks. mdpi.com Similarly, in the crystal structure of 2-chloropyrimidin-4-amine, molecules are linked by pairs of N—H⋯N hydrogen bonds, creating inversion dimers which then form an undulating two-dimensional network. researchgate.net In the presence of other functional groups, such as in 2-amino-5-chloropyridinium (B1237898) hydrogen succinate (B1194679), the protonated pyridine (B92270) nitrogen and the amino group form N—H⋯O hydrogen bonds with the carboxylate oxygen atoms of the succinate anion. nih.gov These hydrogen bonds are fundamental in stabilizing the crystal lattice.

π-π Stacking: Aromatic ring stacking is a significant non-covalent interaction in biological systems and crystal engineering. nih.govlibretexts.org The electron distribution in the pyrimidine ring allows it to participate in π-π stacking interactions, which occur when aromatic systems bind face-to-face. libretexts.org The strength and nature of these interactions are influenced by substituents on the ring. For instance, studies on purine (B94841) and pyrimidine nucleobases show that self-stacking tendencies vary, and the presence of other aromatic systems can lead to stable adducts. nih.govresearchgate.net In enzyme active sites, residues like tyrosine and phenylalanine can contribute to a π-stacking environment around a pyrimidine ring, stabilizing the ligand-protein complex. wikipedia.org Specifically, the biphenyl (B1667301) scaffold of some small-molecule inhibitors engages with tyrosine residues via π–π stacking. mdpi.com

The interplay of these intermolecular forces dictates the molecular packing in the solid state and the recognition patterns in host-guest or enzyme-ligand complexes.

Molecular Dynamics Simulations to Understand Chemical Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules, providing insights that are often inaccessible through experimental methods alone. mdpi.com For compounds like this compound and its analogs, MD simulations can elucidate conformational flexibility, solvent effects, and the dynamics of interactions with biological targets like protein kinases. nih.govnih.gov

In the context of drug design, MD simulations have been used to study the binding mechanisms of pyrimidine-based inhibitors. For example, simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors revealed strong interactions with the hinge region and other key residues of the enzyme. mdpi.com These simulations showed that differences in substituents on the pyrimidine core could significantly alter the binding mode and inhibitory capacity by affecting interactions and the orientation of the inhibitor within the binding site. mdpi.com

MD simulations can also clarify the role of the surrounding environment, such as a lipid membrane, on the behavior of pyrimidine-containing molecules. Studies have shown that an intramolecular hydrogen bond in a pyrimidine derivative, enhanced by the lipophilic membrane environment, could change the compound's orientation and affect its binding affinity for membrane-associated proteins. nih.gov Furthermore, ab initio MD simulations have been employed to study reaction intermediates, such as those in the CO2 + aqueous amine reaction, revealing complex proton transfer pathways involving surrounding water molecules. nih.gov Such simulations, typically run for hundreds of picoseconds to nanoseconds, can track the movements of individual atoms and predict the stability of different molecular conformations and complexes. nih.govmdpi.comnih.gov

Structure-Reactivity Relationship (SRR) Studies and Predictive Modeling

Structure-Reactivity Relationship (SRR) studies are essential for understanding how the chemical structure of a molecule influences its reactivity and for rationally designing new compounds with desired properties. nih.gov For this compound and its analogs, SRR studies focus on the effects of substituents on the pyrimidine ring. nih.govproquest.com

The reactivity of the pyrimidine ring is highly sensitive to the electronic nature of its substituents. proquest.com The presence of two electronegative nitrogen atoms depletes the ring of π-electrons, making it susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions.

A classic example is the nucleophilic displacement of a chloro group. Studies on a series of 2-chloro-5-substituted pyrimidines demonstrated that electron-withdrawing substituents (like nitro) accelerate the hydrolysis rate, while electron-releasing substituents (like methyl or ethoxy) retard it. proquest.com This effect is quantifiable and follows the Hammett relationship, where a plot of the reaction rate constants against the Hammett substituent constants (σ) yields a straight line. proquest.com The high positive reaction constant (ρ = +5.25) for this reaction indicates that it is favored by low electron density and is highly sensitive to the electronic effects of the substituents. proquest.com

| Substituent at C5 | Electronic Effect | Effect on Reactivity |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Accelerates |

| -Br | Electron-Withdrawing (Inductive) | Accelerates |

| -Cl | Electron-Withdrawing (Inductive) | Accelerates |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Electron-Releasing | Retards |

| -OC₂H₅ | Electron-Releasing (Mesomeric) | Retards |

The principles derived from SRR studies are fundamental to medicinal chemistry for designing molecules with specific biological activities and improved properties. acs.orgmdpi.com The pyrimidine scaffold is a common "hinge-binding" motif in kinase inhibitors, and modulating its properties is key to achieving potency and selectivity. acs.org

Design strategies often involve:

Modifying Substituents: Introducing different functional groups at various positions on the pyrimidine ring to fine-tune electronic properties, steric hindrance, and hydrogen bonding capabilities. For instance, modifying the 5-position of the pyrimidine core, which is near the "gatekeeper" residue in many kinase binding pockets, can significantly impact inhibitor selectivity. acs.org

Altering Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines, pyrazolo[1,5-a]pyrimidines) can create more rigid structures with altered electronic distributions and provide new vectors for interacting with biological targets. nih.govresearchgate.net

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired biological activity or improve pharmacokinetic profiles.

These design principles have been successfully applied to develop a wide range of biologically active pyrimidine derivatives, from kinase inhibitors to anti-inflammatory agents. mdpi.comnih.govnih.gov

Crystallographic and Solid-State Studies

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of 2-amino-5-chloropyrimidine (B1294315) has been determined, providing precise data on the geometry of this related molecule. scispace.comchemeo.com Similarly, the structure of 2-chloropyrimidin-4-amine shows a nearly planar molecule, with the substituents lying almost in the mean plane of the pyrimidine ring. researchgate.net X-ray studies on a series of pyrimidine derivatives, including 2-chloropyrimidine, have shown that substitution causes small but significant changes in the ring's bond lengths and angles adjacent to the substitution site. scispace.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other surrounding molecules. By mapping various properties onto this surface, a detailed and quantitative picture of the crystal packing can be obtained. Key tools in this analysis include the normalized contact distance (d_norm) surface and 2D fingerprint plots, which together provide a comprehensive summary of all intermolecular contacts.

While specific Hirshfeld surface analysis data for this compound is not available in the literature, analysis of structurally similar pyrimidine derivatives provides significant insight into the expected intermolecular interactions that govern its crystal structure. The presence of the pyrimidine ring, the chloro-substituent, and the ethylamine group suggests that a variety of interactions, including hydrogen bonding and van der Waals forces, are crucial for the stabilization of its crystal packing. nih.gov

Studies on pyrimidine analogs consistently show that H···H, C···H/H···C, and N···H/H···N contacts are the most significant contributors to the Hirshfeld surface area. For instance, in 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, H···H contacts account for over half of all interactions, underscoring the importance of van der Waals forces in the crystal packing. nih.gov The N···H/H···N interactions, visualized as distinct spikes in the 2D fingerprint plot, correspond to N—H···N hydrogen bonds that form dimeric arrangements and play a crucial role in the supramolecular structure. nih.gov

The data from various pyrimidine analogs, summarized in the table below, highlights the prevalence of these interactions.

| Interaction Type | 2-[(2,4-dimethylbenzyl)sulfanyl] pyrimidine-4,6-diamine nih.gov | 4-amino-1-(prop-2-yn-1-yl) pyrimidin-2(1H)-one nih.gov | 1-benzyl-4-(methylsulfanyl)- 3a,7a-dihydro-1H-pyrazolo [3,4-d]pyrimidine iucr.org |

|---|---|---|---|

| H···H | 51.6% | 36.2% | 47.0% |

| C···H/H···C | 23.0% | 20.9% | 17.0% |

| N···H/H···N | 15.8% | 12.2% | 17.6% |

| S···H/H···S | 8.5% | - | - |

| O···H/H···O | - | 17.8% | - |

The ethylamine moiety is capable of acting as a hydrogen bond donor, likely forming N–H···N or N–H···Cl hydrogen bonds, which would appear as characteristic sharp spikes in the 2D fingerprint plots and as intense red spots on the d_norm surface. nih.govyoutube.com

Based on the analysis of these analogs, the crystal packing of this compound is expected to be dominated by a combination of interactions. The most significant contributions to the Hirshfeld surface would likely arise from H···H, C···H/H···C, N···H/H···N, and Cl···H/H···Cl contacts. The quantitative breakdown of these interactions would be crucial for a complete understanding of the molecule's solid-state architecture.

| Abbreviation/Trivial Name | Systematic Name |

|---|---|

| BCMTP | (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine |

| - | 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine |

| - | 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one |

| - | 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine |

Analytical and Spectroscopic Characterization Techniques for 1 5 Chloropyrimidin 2 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei, which allows for the elucidation of a molecule's structure.

Proton (¹H) NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms (protons) in a molecule. Each unique proton environment gives rise to a distinct signal in the ¹H NMR spectrum. The chemical shift (δ) of a signal indicates the electronic environment of the protons, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For 1-(5-chloropyrimidin-2-yl)ethan-1-amine, the expected ¹H NMR spectrum would display signals corresponding to the protons on the pyrimidine (B1678525) ring, the methine (CH) group, the methyl (CH₃) group, and the amine (NH₂) group. The protons on the pyrimidine ring are expected to appear as singlets in the aromatic region. The methine proton would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons would in turn appear as a doublet, being split by the single methine proton. The amine protons might appear as a broad singlet, and their chemical shift can be concentration-dependent and may not always show clear coupling.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value in aromatic region | Singlet | 2H | Pyrimidine-H |

| Value in alkyl region | Quartet | 1H | CH |

| Value in alkyl region | Doublet | 3H | CH₃ |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of each signal is characteristic of the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the carbon atoms of the pyrimidine ring, the methine carbon, and the methyl carbon. The carbons of the pyrimidine ring would resonate at lower field (higher ppm values) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon atom bonded to the chlorine atom would also have a characteristic chemical shift. The aliphatic methine and methyl carbons would appear at a higher field (lower ppm values).

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Value in aromatic region | Pyrimidine-C |

| Value in aromatic region | Pyrimidine-C |

| Value in aromatic region | Pyrimidine-C-Cl |

| Value in alkyl region | CH |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are used to establish the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) shows correlations between coupled protons, helping to identify which protons are adjacent to each other. For this compound, a COSY spectrum would show a cross-peak between the methine proton and the methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively assign the proton signals for the methine and methyl groups to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a specific compound.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, there would also be a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation pathways could include the loss of a methyl group or the cleavage of the bond between the ethylamine (B1201723) side chain and the pyrimidine ring.

Hypothetical Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| Calculated MW | Molecular Ion [M]⁺ |

| Calculated MW + 2 | Isotopic Peak for ³⁷Cl |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectrum of absorption bands.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the aliphatic and aromatic groups, the C=N and C=C bonds of the pyrimidine ring, and the C-Cl bond. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring would be found in the 1400-1600 cm⁻¹ region. The C-Cl stretch would be observed at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3300-3500 | N-H Stretch (Amine) |

| 3000-3100 | Aromatic C-H Stretch |

| 2850-2960 | Aliphatic C-H Stretch |

| 1400-1600 | C=N and C=C Stretch (Pyrimidine Ring) |

X-Ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information on molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice. mdpi.comnih.govmdpi.com Both single-crystal XRD and powder XRD (PXRD) are utilized in pharmaceutical analysis. researchgate.net

While a specific crystal structure determination for this compound is not publicly available, an analysis of the closely related compound, 5-Chloropyrimidin-2-amine , illustrates the type of detailed structural information that can be obtained. nih.gov The crystallographic data for this analog reveal its solid-state conformation and intermolecular interactions, which are crucial for understanding its physical properties. nih.gov In its crystal structure, intermolecular N—H⋯N hydrogen bonds are key interactions that link the molecules together. nih.gov

A summary of the crystallographic data collected for 5-Chloropyrimidin-2-amine is presented below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₄ClN₃ |

| Molecular Weight (Mr) | 129.55 |

| Crystal System | Orthorhombic |

| Space Group | Cmca |

| a (Å) | 7.6380 (15) |

| b (Å) | 8.2240 (16) |

| c (Å) | 17.100 (3) |

| Volume (V) (ų) | 1074.1 (4) |

| Z (Molecules per unit cell) | 8 |

| Radiation Type | Mo Kα |

| Temperature (K) | 293 |

Chromatographic Methods (HPLC, LC-MS, GC) for Purity and Separation

Chromatographic techniques are indispensable for separating, identifying, and quantifying this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) each offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for determining the purity of active pharmaceutical ingredients (APIs) and finished products. The technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

While a specific monograph for this compound is not detailed, methods developed for structurally similar compounds provide a framework for its analysis. For instance, a validated reverse-phase HPLC (RP-HPLC) method can be adapted to assess its purity and identify related substances. Such methods are validated for parameters including selectivity, precision, accuracy, and linearity. ptfarm.pl

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. researchgate.net This hyphenated technique is particularly valuable for detecting and quantifying trace-level impurities, including those that may be genotoxic. chromatographyonline.comnih.gov An LC-MS/MS assay, often using a triple quadrupole mass spectrometer, can be developed for robust and sensitive quantification. thermofisher.comnih.gov The method involves optimizing chromatographic conditions to separate the target compound from matrix components and setting the mass spectrometer to monitor for specific parent and product ions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.govthermofisher.com The validation of such methods typically confirms linearity, accuracy, precision, and establishes a low limit of quantification (LOQ). nih.govijper.org

Below is a table summarizing typical parameters for an LC-MS/MS method applicable to the analysis of complex pharmaceutical samples.

| Parameter | Typical Specification |

|---|---|

| LC System | UHPLC System |

| Column | Reversed-phase C18 or Phenyl Column |

| Mobile Phase | Gradient of aqueous buffer (e.g., formic acid) and organic solvent (e.g., acetonitrile/methanol) |

| Mass Spectrometer | Triple Quadrupole with ESI or APCI source |

| Ionization Mode | Positive Ion Mode |

| Limit of Quantification (LOQ) | Can be in the low ng/mL to ppb range. thermofisher.comijper.org |

| Accuracy (% Recovery) | Typically within 85-115% |

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net It is particularly well-suited for identifying residual solvents and other volatile impurities. The applicability of GC for the direct analysis of this compound depends on its thermal stability and volatility.

For non-volatile or thermally labile compounds containing polar functional groups, such as primary amines, derivatization is often employed to enhance volatility and improve chromatographic performance. iu.edu Reagents can be used to convert the amine group into a less polar, more thermally stable derivative suitable for GC analysis. iu.edu A GC method, often coupled with a mass spectrometer (GC-MS), allows for definitive peak identification based on both retention time and mass spectrum. mdpi.com Method development would involve optimizing the column type, temperature program, and detector settings to achieve the desired separation and sensitivity. researchgate.net

Future Directions and Emerging Research Avenues in 1 5 Chloropyrimidin 2 Yl Ethan 1 Amine Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of chiral amines, such as 1-(5-Chloropyrimidin-2-YL)ethan-1-amine, is a cornerstone of modern organic chemistry, with approximately 40-45% of small-molecule pharmaceuticals containing a chiral amine fragment. nih.gov The great demand for enantiomerically enriched amines has spurred the development of innovative and sustainable synthetic routes. nih.gov Future research will heavily focus on pioneering new catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful and versatile tool for producing chiral amines and is expected to be a major area of development. nih.govacs.org Advances in this field are largely driven by the design of new chiral phosphorus ligands, P-stereogenic phosphines, and phosphine-free metal catalysts. acs.org For the synthesis of pyrimidinyl amines, research into novel iridium, rhodium, and nickel-based catalysts is anticipated. acs.orgnih.gov These catalysts, paired with sophisticated chiral ligands, can offer superior enantioselectivity in the asymmetric reduction of imine precursors. For instance, nickel-catalyzed enantioconvergent coupling reactions present a promising method for the asymmetric synthesis of dialkyl carbinamines, an important class of molecules in chemistry and biology. nih.gov

Organocatalysis also presents a complementary and often more sustainable alternative to metal-based systems. Chiral primary amines, particularly those derived from cinchona alkaloids, have been successfully used as organocatalysts in asymmetric reactions like the Biginelli reaction to produce dihydropyrimidinones. nih.gov Future work will likely explore the application of novel chiral primary amine catalysts for the direct asymmetric amination of precursors to this compound, potentially simplifying synthesis and avoiding metal contamination. nih.gov

| Catalytic System | Key Advantages | Potential Research Focus for this compound | Representative Catalyst/Ligand Classes |

|---|---|---|---|

| Transition Metal Catalysis (Ir, Rh, Ni) | High efficiency, excellent enantioselectivity, broad substrate scope. nih.govacs.org | Asymmetric hydrogenation of imine precursors; Enantioconvergent cross-coupling. | Chiral phosphine-oxazoline ligands, P-stereogenic phosphines, Pybox ligands. acs.orgnih.gov |

| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. nih.gov | Direct asymmetric amination; Enantioselective reduction of imines. | Cinchona alkaloid derivatives, BINOL-derived Brønsted acids. nih.gov |

| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, environmentally benign. nih.govtandfonline.com | Enzymatic kinetic resolution; Asymmetric synthesis using transaminases. | Nucleoside phosphorylases, transaminases, kinases. nih.govtandfonline.com |

Exploration of Sustainable and Green Chemistry Approaches

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. ctfassets.netsyrris.com The synthesis of this compound and its derivatives is an area ripe for the application of these principles. Key metrics such as Process Mass Intensity (PMI) and E-Factor, which measure the mass of materials and waste per mass of product, are being used to benchmark and improve the sustainability of synthetic routes. ctfassets.netsyrris.comrsc.orgmdpi.com

A primary focus is the reduction of solvent usage, as solvents account for a significant portion of the waste in pharmaceutical manufacturing. ctfassets.net Research into solvent-free reaction conditions or the use of greener solvents (e.g., water, bio-derived solvents) is a key trend. nih.govpowertechjournal.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly attractive as they reduce the number of synthetic steps, minimize waste, and increase efficiency. acs.orgbohrium.com The development of a novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols exemplifies this sustainable approach. acs.org

Biocatalysis offers another powerful avenue for green synthesis. nih.gov Enzymes operate under mild conditions and exhibit high selectivity, providing an eco-friendly alternative to traditional chemical methods that often require harsh conditions and hazardous reagents. nih.gov The use of enzymes from thermophiles, which are stable at high temperatures, is particularly promising for industrial applications. nih.gov Future research could involve employing enzymes like nucleoside phosphorylases or transaminases for the efficient and stereoselective synthesis of chiral pyrimidine (B1678525) derivatives. nih.govtandfonline.com

| Metric | Definition | Relevance to Synthesis of this compound |

|---|---|---|

| Process Mass Intensity (PMI) | Total mass of materials (water, solvents, reagents, reactants) used to produce a certain mass of product. rsc.orgmdpi.com | Guides process optimization to reduce overall material consumption and waste. |

| E-Factor | Mass ratio of waste to the desired product. syrris.com | Highlights waste generation, encouraging the use of high-yield reactions and recyclable materials. |

| Atom Economy | The measure of how many atoms from the reactants are incorporated into the final product. rsc.org | Promotes the design of synthetic routes that maximize the use of starting materials. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. ijcce.ac.irjchemrev.com For this compound, DFT calculations can provide deep insights into reaction mechanisms, transition state geometries, and the electronic properties of intermediates. jchemrev.comacs.org This understanding is crucial for optimizing reaction conditions and designing more effective catalysts.

Future research will likely involve extensive computational studies to:

Elucidate Reaction Pathways: Modeling the step-by-step mechanism of catalytic asymmetric hydrogenation or other key synthetic steps to identify rate-determining steps and potential side reactions. ijcce.ac.ir

Predict Catalyst Performance: Using DFT to screen potential catalysts and ligands, predicting their efficacy and selectivity before undertaking experimental work. This can significantly accelerate the discovery of optimal catalytic systems. jchemrev.comnih.gov

Analyze Molecular Properties: Calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potentials, and bond energies to understand the reactivity of the chloropyrimidine ring and the chiral amine center. ijcce.ac.irresearchgate.netbohrium.com These studies can help predict how the molecule will interact with biological targets or other reagents. researchgate.netbohrium.com For instance, studies on chloropyrimidines have used computational methods to determine their enthalpies of formation. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, better process control, higher yields, and easier scalability. nih.gov The integration of flow chemistry with automated synthesis platforms is revolutionizing medicinal chemistry by accelerating the design-make-test cycle. nih.govresearchgate.netoxfordglobal.com

For the synthesis of this compound and its analogues, future research will focus on developing continuous-flow processes. nih.govsigmaaldrich.com This could involve:

Multi-step Flow Synthesis: Designing integrated flow setups where multiple reaction steps are performed sequentially without isolating intermediates. nih.gov This "telescoping" of reactions dramatically improves efficiency and reduces waste.

Automated Reaction Optimization: Using automated flow systems coupled with real-time analytics (e.g., LC-MS, NMR) to rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, stoichiometry) to find optimal conditions. nih.gov

On-Demand Library Synthesis: Employing automated platforms to rapidly synthesize libraries of derivatives based on the this compound scaffold for structure-activity relationship (SAR) studies. researchgate.net

Investigation of Non-Traditional Reactivity Pathways

Exploring novel ways to functionalize the this compound scaffold can open doors to new chemical entities with unique properties. Research is moving beyond classical transformations to investigate non-traditional reactivity pathways.

A particularly promising area is photoredox catalysis, which uses light to initiate single-electron transfer (SET) processes, enabling unique bond formations under mild conditions. nih.govresearchgate.netacs.org This technology could be applied to:

C-H Functionalization: Directly functionalizing the pyrimidine ring or the ethyl side chain, bypassing the need for pre-functionalized starting materials.

Novel Couplings: Exploring radical-based coupling reactions that are inaccessible through traditional thermal methods. The unique reactivity of pyridinyl radicals, generated via SET reduction of pyridinium (B92312) ions, showcases a novel mechanism for functionalization that diverges from classical chemistry. nih.govacs.org

The development of catalysts that can perform multiple tasks, such as a dithiophosphoric acid that acts as a Brønsted acid, a SET reductant, and a hydrogen atom abstractor, highlights the innovative directions in this field. nih.govresearchgate.net

Application of Machine Learning in Retrosynthesis and Reaction Prediction

Key emerging trends in this area include:

Template-Free Retrosynthesis: Moving beyond rule-based systems, new ML models, often based on sequence-to-sequence (Seq2Seq) or graph neural network architectures, can predict retrosynthetic disconnections without relying on pre-defined reaction templates. arxiv.orgmicrosoft.com This allows for the discovery of truly novel synthetic pathways.

Reaction Outcome Prediction: ML models can predict the likely products, yields, and optimal conditions for a given set of reactants, reducing the need for extensive trial-and-error experimentation.

Transfer Learning: To address the issue of limited data for specific reaction classes like heterocycle formation, transfer learning techniques are being employed. chemrxiv.orgacs.org Models are first trained on a large, general reaction dataset and then fine-tuned on a smaller, more specialized dataset, significantly improving prediction accuracy for less common reactions. chemrxiv.orgacs.org This approach is highly relevant for the synthesis of specialized heterocyclic compounds. arxiv.orgchemrxiv.orgacs.org

The integration of these AI tools with automated synthesis platforms promises a future of "closed-loop" discovery, where molecules are designed, synthesized, and tested in a fully automated and iterative cycle, dramatically accelerating the pace of chemical innovation. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Chloropyrimidin-2-YL)ethan-1-amine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via alkylation of 5-chloropyrimidine derivatives using ethylamine sources. Key steps include:

- Reductive amination : Reaction of 5-chloropyrimidine-2-carbaldehyde with ammonia/ethylamine under hydrogenation conditions (e.g., NaBH₄ or Pd/C) .

- Chirality control : Use of chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis of the (R)-enantiomer, critical for biological activity .

- Purification : Techniques like column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) are employed to isolate the amine .

- Critical factors : Temperature (60–80°C optimal for reductive amination), solvent polarity (methanol vs. THF), and stoichiometry of the reducing agent impact yield (60–85%) and enantiomeric excess (≥90% for chiral variants) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

- Techniques :

- ¹H/¹³C NMR : Signals at δ 8.6–8.8 ppm (pyrimidine H), δ 3.2–3.5 ppm (CH₂NH₂), and δ 1.2–1.4 ppm (CH₃) confirm structure. Splitting patterns distinguish enantiomers .

- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 171.6 [M+H]⁺ and fragment ions (e.g., m/z 154.5 [M-NH₂]⁺) validate molecular weight and chlorine presence .

- IR spectroscopy : Bands at 3350 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C=N pyrimidine) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Strategies :

- Chiral resolution : Use of chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution (lipases) to separate enantiomers .

- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling or hydrogenation reactions to achieve >95% enantiomeric excess .

- Analytical validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to monitor purity. Retention times: (R)-enantiomer ≈ 12.5 min, (S)-enantiomer ≈ 14.2 min .

Q. What strategies are employed to resolve contradictions in binding affinity data across different biological assays?

- Methodological approaches :

- Assay standardization : Ensure consistent buffer conditions (pH 7.4, 25°C) and receptor concentrations (e.g., kinase assays using ADP-Glo™ vs. radiometric methods) .